Enhanced Lipophilicity (LogP) for Improved Membrane Permeability vs. Unsubstituted Isoindoline
1-Ethyl-2,3-dihydro-1H-isoindole possesses a calculated LogP (XLogP3) of approximately 2.24, compared to an XLogP of ~0.9 for the unsubstituted parent 2,3-dihydro-1H-isoindole . This difference of +1.34 LogP units translates to a theoretical increase in lipophilicity by a factor of roughly 22, which is a critical determinant for passive membrane diffusion and potential blood-brain barrier penetration [1]. The increased lipophilicity of the N-ethyl derivative positions it more favorably for central nervous system (CNS) drug discovery campaigns where a LogP range of 2-3 is often targeted [2].
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 2.24 |
| Comparator Or Baseline | 2,3-dihydro-1H-isoindole (XLogP = 0.9) |
| Quantified Difference | +1.34 LogP units |
| Conditions | Calculated XLogP3 values from authoritative databases |
Why This Matters
Procurement of the N-ethyl derivative ensures the intended lipophilicity profile is maintained, directly impacting compound distribution and target engagement in cellular and in vivo assays.
- [1] DrugMap. 2,3-dihydro-1H-isoindole (xlogp). http://drugmap.idrblab.net (accessed 2024). View Source
- [2] Pajouhesh, H., & Lenz, G. R. (2005). Medicinal chemical properties of successful central nervous system drugs. NeuroRx, 2(4), 541-553. View Source
